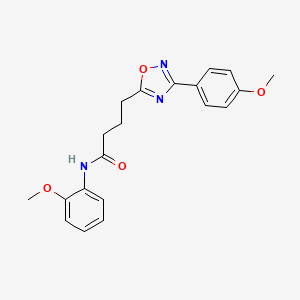
N-(2-methoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as MOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOB is a heterocyclic compound that contains an oxadiazole ring and a butanamide moiety.
Mecanismo De Acción
The mechanism of action of MOB is not fully understood, but studies have suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MOB has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria.
Biochemical and Physiological Effects:
MOB has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that MOB can inhibit the production of prostaglandins, which are involved in the inflammatory response. MOB has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria. In animal studies, MOB has been shown to reduce inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MOB has several advantages for lab experiments, including its high purity and stability. MOB is also relatively easy to synthesize, making it a cost-effective option for researchers. However, MOB has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research of MOB. One area of interest is the development of MOB-based fluorescent probes for the detection of metal ions. Another area of interest is the synthesis of MOB derivatives with improved solubility and bioavailability for use in medicinal chemistry. Additionally, further studies are needed to fully understand the mechanism of action of MOB and its potential applications in various fields.
Conclusion:
In conclusion, MOB is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. MOB has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties, as well as its potential use as a fluorescent probe and building block for the synthesis of organic semiconductors. While MOB has several advantages for lab experiments, including its high purity and stability, it also has some limitations, including its low solubility in water and potential toxicity at high concentrations. Further research is needed to fully understand the potential of MOB in various fields and to develop improved MOB derivatives for use in medicinal chemistry.
Métodos De Síntesis
The synthesis of MOB involves the condensation of 2-methoxybenzoyl chloride with 4-methoxyphenylhydrazine to form the intermediate, which is then reacted with ethyl 4-bromobutyrate to yield MOB. The reaction proceeds under mild reaction conditions and yields high purity MOB.
Aplicaciones Científicas De Investigación
MOB has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, MOB has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. MOB has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of organic semiconductors.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-25-15-12-10-14(11-13-15)20-22-19(27-23-20)9-5-8-18(24)21-16-6-3-4-7-17(16)26-2/h3-4,6-7,10-13H,5,8-9H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWGIUBUPPHPFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7696715.png)
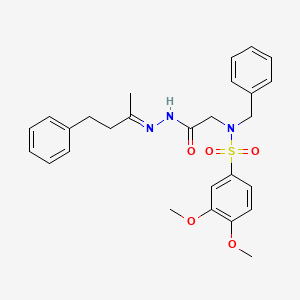
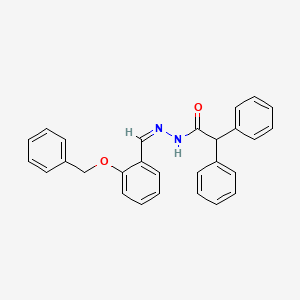

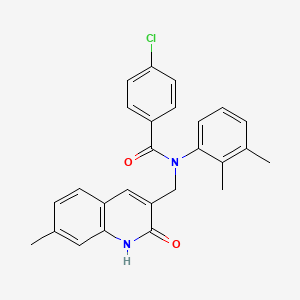
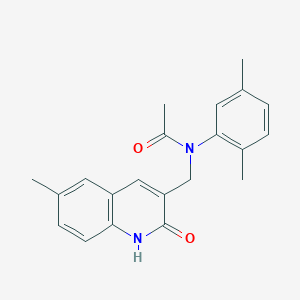
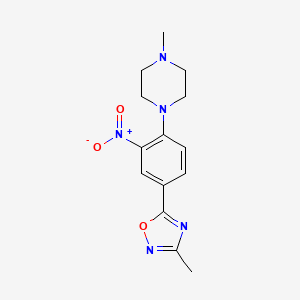
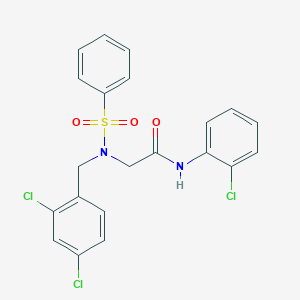
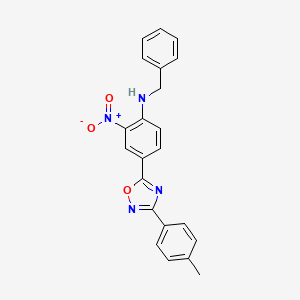

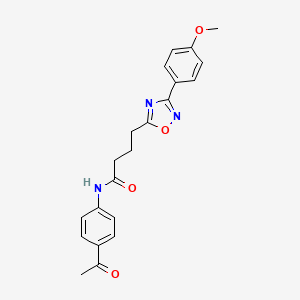
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7696809.png)